molecular formula C16H24N2O14P2 B1250625 dTDP-3-oxo-2,6-dideoxy-D-glucose

dTDP-3-oxo-2,6-dideoxy-D-glucose

Cat. No. B1250625
M. Wt: 530.31 g/mol
InChI Key: CZNNQWMLAHSKRA-RRLVPJIRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DTDP-3-oxo-2,6-dideoxy-D-glucose is a pyrimidine nucleotide-sugar.

Scientific Research Applications

Biosynthesis Pathways and Enzymatic Studies

  • Biosynthesis in Bacteria : dTDP-3-oxo-2,6-dideoxy-D-glucose is involved in the biosynthesis of derivatives of 3-amino-3,6-dideoxyhexoses, found in lipopolysaccharide O-antigens, glycan moieties of S-layer glycoproteins, and antibiotics. These biosynthesis pathways, like the one in Thermoanaerobacterium thermosaccharolyticum, involve multiple enzymes such as transferases, dehydratases, isomerases, transaminases, and transacetylases (Pföstl et al., 2008).

  • Enzyme Structure and Function : Structural and functional studies of enzymes like QdtC, an N-acetyltransferase, provide insights into the biosynthesis pathway of dTDP-3-oxo-2,6-dideoxy-D-glucose derivatives. These studies involve crystal structures of enzymes and ligand binding analyses (Thoden et al., 2009).

Chemical Synthesis and Characterization

  • Chemical and Enzymatic Synthesis : Research includes the chemoenzymatic synthesis of dTDP-activated 2,6-dideoxyhexoses, crucial for understanding the biosynthesis of polyketides and antibiotics. This synthesis process has implications for the in vitro characterization of enzymes and the production of hybrid antibiotics (Amann et al., 2001).

  • Stereochemical Analysis : Studies on the stereochemistry of reactions involving dTDP-glucose oxidoreductase, which plays a role in the formation of dTDP-3-oxo-2,6-dideoxy-D-glucose, help in understanding the specific configurations and chemical properties of the synthesized sugars (Snipes et al., 1977).

Biotechnological Applications

  • Glycosyltransferase Characterization : Studies explore the use of engineered Escherichia coli for biosynthesis of amino deoxy-sugar-conjugated flavonol glycosides, utilizing dTDP-3-oxo-2,6-dideoxy-D-glucose intermediates. This has implications for producing novel compounds with potential biological activities (Pandey et al., 2015).

  • Molecular Engineering for Drug Development : Research into the molecular architecture and function of enzymes like N-formyltransferases, which use dTDP-3-oxo-2,6-dideoxy-D-glucose derivatives, contributes to our understanding of the biosynthesis of unusual sugars in pathogenic bacteria, aiding in drug development (Woodford et al., 2015).

properties

Product Name

dTDP-3-oxo-2,6-dideoxy-D-glucose

Molecular Formula

C16H24N2O14P2

Molecular Weight

530.31 g/mol

IUPAC Name

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,5R,6R)-5-hydroxy-6-methyl-4-oxooxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C16H24N2O14P2/c1-7-5-18(16(23)17-15(7)22)12-3-9(19)11(30-12)6-28-33(24,25)32-34(26,27)31-13-4-10(20)14(21)8(2)29-13/h5,8-9,11-14,19,21H,3-4,6H2,1-2H3,(H,24,25)(H,26,27)(H,17,22,23)/t8-,9+,11-,12-,13-,14-/m1/s1

InChI Key

CZNNQWMLAHSKRA-RRLVPJIRSA-N

Isomeric SMILES

C[C@@H]1[C@H](C(=O)C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O

Canonical SMILES

CC1C(C(=O)CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dTDP-3-oxo-2,6-dideoxy-D-glucose
Reactant of Route 2
dTDP-3-oxo-2,6-dideoxy-D-glucose
Reactant of Route 3
dTDP-3-oxo-2,6-dideoxy-D-glucose
Reactant of Route 4
dTDP-3-oxo-2,6-dideoxy-D-glucose
Reactant of Route 5
dTDP-3-oxo-2,6-dideoxy-D-glucose
Reactant of Route 6
dTDP-3-oxo-2,6-dideoxy-D-glucose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.